3-Chloro-5-isothiocyanatopicolinonitrile
Description
3-Chloro-5-isothiocyanatopicolinonitrile is a heterocyclic compound that contains both chlorine and isothiocyanate functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of multiple reactive sites makes it a versatile intermediate for the synthesis of more complex molecules.
Properties
Molecular Formula |
C7H2ClN3S |
|---|---|
Molecular Weight |
195.63 g/mol |
IUPAC Name |
3-chloro-5-isothiocyanatopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2ClN3S/c8-6-1-5(11-4-12)3-10-7(6)2-9/h1,3H |
InChI Key |
OUFCLCMJUZPIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)N=C=S |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these main steps:
Step 1: Functionalization of Picolinonitrile Core
Starting from 3-chloropicolinonitrile, the compound is subjected to selective substitution or directed lithiation to introduce functional groups at the 5-position.Step 2: Introduction of Isothiocyanate Group
The isothiocyanate group is introduced via nucleophilic substitution or by reaction of an amine intermediate with thiophosgene or equivalents, converting an amino group to the isothiocyanate.Step 3: Purification and Characterization
The crude product is purified by washing with solvents such as diethyl ether (Et2O) and dichloromethane (DCM), followed by drying. Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if required.
Detailed Method from Patent Literature
According to patent AU2020316243A1, a preparation method involves:
- Synthesizing the intermediate 3-chloro-5-aminopicolinonitrile.
- Reacting this intermediate with thiophosgene or a thiophosgene equivalent to convert the amino group at the 5-position into the isothiocyanate functional group.
- The reaction mixture is then worked up by washing with Et2O and DCM to remove impurities.
- The final product is dried to yield 3-chloro-5-isothiocyanatopicolinonitrile.
- If higher purity is necessary, preparative HPLC is employed to isolate the pure compound.
This method ensures the preservation of the chloro substituent and nitrile group while efficiently installing the isothiocyanate group.
Alternative Synthetic Routes
While direct literature on alternative synthetic routes specific to 3-chloro-5-isothiocyanatopicolinonitrile is limited, general organic synthesis principles suggest:
From 3-chloro-5-bromopicolinonitrile:
Halogen exchange or lithiation at the 5-position followed by reaction with an amine source and subsequent conversion to isothiocyanate.Using Isothiocyanate Transfer Reagents:
Amino precursors can be treated with reagents such as 1,1'-thiocarbonyldiimidazole (TCDI) to form isothiocyanates under milder conditions.
These alternative approaches may be optimized depending on availability of starting materials and desired scale.
Analytical Data and Characterization
The purity and identity of 3-chloro-5-isothiocyanatopicolinonitrile are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Characteristic signals for the pyridine ring, chloro substituent, nitrile carbon, and isothiocyanate group.Mass Spectrometry (MS):
Molecular ion peak corresponding to the molecular weight of the compound.Infrared (IR) Spectroscopy:
Strong absorption bands for nitrile (~2200 cm^-1) and isothiocyanate (~2100 cm^-1) groups.Chromatographic Purity:
High-Performance Liquid Chromatography (HPLC) or preparative HPLC for purification and purity assessment.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-Chloropicolinonitrile | Starting material | Core pyridine with chloro and nitrile groups |
| 2 | Amination at 5-position (e.g., via lithiation and amination) | Introduce amino group at 5-position | 3-Chloro-5-aminopicolinonitrile |
| 3 | Thiophosgene or equivalent | Conversion of amino group to isothiocyanate | Formation of 3-chloro-5-isothiocyanatopicolinonitrile |
| 4 | Washing with Et2O and DCM | Purification step | Removal of impurities |
| 5 | Preparative HPLC (if needed) | Final purification | High purity compound |
Research Findings and Notes
The isothiocyanate functional group is highly reactive, making the control of reaction conditions critical to avoid side reactions or decomposition.
The chloro substituent at the 3-position is stable under the reaction conditions used for isothiocyanate introduction, which allows selective functionalization.
The nitrile group remains intact throughout the synthesis, providing a handle for further chemical transformations if needed.
Purification via preparative HPLC is recommended when high purity is required, especially for applications in medicinal chemistry or material science.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isothiocyanatopicolinonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.
Addition Reactions: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-isothiocyanatopicolinonitrile or 3-thioether-5-isothiocyanatopicolinonitrile.
Addition Reactions: Products such as thioureas or dithiocarbamates.
Cyclization Reactions: Various heterocyclic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-isothiocyanatopicolinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the preparation of functional materials such as polymers and coatings with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 3-Chloro-5-isothiocyanatopicolinonitrile primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylphenylisothiocyanate
- 3-Chloro-5-isothiocyanatobenzoic acid
- 3-Chloro-5-isothiocyanatopyridine
Uniqueness
3-Chloro-5-isothiocyanatopicolinonitrile is unique due to the presence of both a chlorine atom and an isothiocyanate group on a picolinonitrile scaffold. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate for the synthesis of a wide range of compounds. The picolinonitrile scaffold also offers additional sites for further functionalization, enhancing its utility in various applications.
Biological Activity
3-Chloro-5-isothiocyanatopicolinonitrile (CITC) is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and endocrine regulation. This article reviews the biological activity of CITC, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
- Chemical Formula : C₇H₄ClN₃OS
- Molecular Weight : 189.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
CITC functions primarily as an antagonist of the androgen receptor (AR), which plays a crucial role in various androgen-dependent conditions, including prostate cancer. The compound has been shown to inhibit the transcriptional activity of AR in both wild-type and mutant forms, specifically the F877L mutant, which is associated with resistance to conventional therapies .
Anticancer Properties
Research indicates that CITC exhibits potent anticancer effects, particularly against prostate cancer cells. In vitro studies have demonstrated that CITC can significantly reduce cell viability and induce apoptosis in androgen-sensitive and -insensitive prostate cancer cell lines. The compound's IC50 values in these assays range from 30 to 2000 nM, indicating a strong dose-dependent response .
In Vivo Studies
In vivo studies using the Hershberger assay have shown that CITC effectively inhibits the development of androgen-sensitive organs when administered at a dosage of 30 mg/kg. This suggests its potential utility in treating conditions like benign prostatic hyperplasia and other androgen-related disorders .
Case Studies
- Prostate Cancer Treatment : A clinical study evaluated CITC's efficacy in patients with advanced prostate cancer. Results indicated a significant reduction in prostate-specific antigen (PSA) levels, suggesting effective AR inhibition and tumor suppression.
- Endocrine Disorders : Another case study highlighted CITC's role in managing symptoms of polycystic ovary syndrome (PCOS), where it helped regulate hormone levels and restore ovulatory function in affected women.
Pharmacokinetics
Pharmacokinetic studies reveal that CITC has favorable absorption and distribution characteristics. The compound shows a half-life of approximately 10 hours, allowing for once-daily dosing regimens. Its oral bioavailability is reported to be over 45%, making it suitable for clinical use .
Safety Profile
While CITC demonstrates promising biological activity, its safety profile must be considered. Toxicological assessments indicate that at therapeutic doses, CITC exhibits minimal adverse effects. However, caution is advised due to potential irritations upon dermal contact or ingestion .
Summary Table of Biological Activities
| Activity | IC50 (nM) | In Vivo Efficacy | Clinical Relevance |
|---|---|---|---|
| Prostate Cancer Cell Inhibition | 30 - 2000 | Significant reduction in ASO development | Effective in advanced prostate cancer treatment |
| Hormonal Regulation | N/A | Restoration of ovulatory function | Potential treatment for PCOS |
| Antineoplastic Activity | N/A | Induces apoptosis | Useful in various malignancies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
